molecular formula C10H12 B14432098 1,6-Cyclodecadiyne CAS No. 83013-95-0

1,6-Cyclodecadiyne

Cat. No.: B14432098
CAS No.: 83013-95-0
M. Wt: 132.20 g/mol
InChI Key: PIOUGKJJNVXNBZ-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Alkyne Chemistry

Cyclic alkynes are hydrocarbons containing a carbon-carbon triple bond within a ring structure. The linear geometry required by sp-hybridized carbon atoms of an alkyne is often distorted in smaller rings, leading to significant ring strain. This strain endows these molecules with enhanced reactivity compared to their acyclic counterparts. chim.it 1,6-Cyclodecadiyne, with its ten-membered carbon ring and two opposing triple bonds, is a quintessential example of a medium-sized cyclic diyne. Its structure is a balance between the conformational flexibility of a ten-membered ring and the geometric constraints imposed by the two alkyne units. This interplay results in unique transannular interactions, where the two parallel triple bonds can influence each other's reactivity. researchgate.net The study of this compound and its derivatives provides valuable insights into through-space and through-bond interactions between π-systems, a fundamental concept in physical organic chemistry. acs.org

Historical Perspective on its Discovery and Early Research

The synthesis and study of medium-sized cyclic diynes like this compound have been a significant challenge for synthetic chemists. While the first report of a cyclic alkyne dates back to 1929 with the description of a heterocyclic diyne, the synthesis of carbocyclic diynes of medium ring size (C8-C12) came much later. chim.it Early research in this area was driven by the desire to understand the limits of ring strain and the resulting chemical properties. The synthesis of this compound itself was a notable achievement, providing a key substrate for investigating the consequences of bending the typically linear C-C≡C-C moiety. researchgate.netacs.org Pioneering work by chemists like Rolf Gleiter and his group has been instrumental in elucidating the structure, bonding, and reactivity of this compound and related compounds, often employing a combination of synthesis, spectroscopy, and computational methods. acs.orgacs.orgacs.orguni-heidelberg.de

Significance of Ring Strain in Medium-Sized Cyclic Diynes

Ring strain in cyclic molecules arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). saskoer.cawikipedia.org In medium-sized rings (8-11 members), these strains are particularly pronounced. For this compound, the primary source of strain is the bending of the alkyne units from the ideal 180° bond angle. This distortion makes the π-bonds more accessible and, therefore, more reactive towards a variety of reagents. chim.it

The table below summarizes key properties of this compound.

PropertyValue
Molecular FormulaC₁₀H₁₂
Molar Mass132.20 g/mol
IUPAC Namecyclodeca-1,6-diyne
CAS Number83013-95-0

Data sourced from PubChem CID 11073460 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83013-95-0

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

cyclodeca-1,6-diyne

InChI

InChI=1S/C10H12/c1-2-4-6-8-10-9-7-5-3-1/h1-3,8-10H2

InChI Key

PIOUGKJJNVXNBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC#CCCCC#CC1

Origin of Product

United States

Synthetic Methodologies for 1,6 Cyclodecadiyne and Its Derivatives

Traditional Cyclization Approaches

Traditional methods for forming the ten-membered ring of cyclodecadiynes often rely on the intramolecular cyclization of linear precursors. These foundational strategies have been instrumental in the initial synthesis and characterization of these compounds.

Synthesis from Naphthalene (B1677914) and Decaline Precursors

Early synthetic routes to 1,6-cyclodecadiyne (3) were successfully developed utilizing readily available starting materials such as naphthalene and decaline. researchgate.nettypeset.io Research has described two distinct pathways originating from these precursors. researchgate.net One improved method for accessing a key diketone intermediate begins from decalin. researchgate.net These approaches represent classical, multi-step organic syntheses that culminate in the formation of the target diyne. Although specific details of the reaction steps from the initial precursors were not fully elaborated in the provided context, their viability established the foundation for studying the properties of this compound. researchgate.net

Cyclization of Dilithium (B8592608) Salts of Diterminal Enediynes

A more general and versatile traditional approach involves the cyclization of dilithium salts derived from diterminal enediynes with appropriate dihalogenides. researchgate.net This method has been successfully applied to synthesize a family of skipped cyclic ene- and dienediynes, including derivatives of this compound such as 4,9-dimethylene-1,6-cyclodecadiyne. researchgate.netmolaid.com The general strategy involves the deprotonation of terminal alkynes in a linear enediyne substrate to form a dilithium diacetylide, which then undergoes intramolecular nucleophilic substitution with an α,ω-dihalogenide to close the ring. researchgate.netlookchem.com Interestingly, this simple approach was found to work effectively, albeit in modest yields of approximately 5%, only when a copper chloride (CuCl) catalyst was omitted. researchgate.net This technique has also been used to prepare other medium-sized carbocyclic enediynes.

Metal-Mediated Synthetic Routes

The advent of organometallic chemistry has introduced powerful and selective methods for synthesizing complex cyclic architectures. Metal catalysts, particularly those based on cobalt and palladium, play a pivotal role in mediating the formation of cyclodecadiyne isomers and related systems through novel reaction pathways.

Cobalt-Complexed Propargyl Radical Cyclizations (e.g., for 1,5-Cyclodecadiyne Isomers)

A highly effective method for constructing the 1,5-cyclodecadiyne ring system involves the intramolecular cyclization of cobalt-complexed propargyl radicals. acs.org This strategy provides a two-step route to otherwise difficult-to-access d,l- and meso-3,4-diaryl-1,5-cyclodecadiynes. acs.orgresearchgate.net

The key steps in this process are:

Complexation: The starting material, a bis-propargyl alcohol, is complexed with dicobalt octacarbonyl (Co₂(CO)₈) to protect the alkyne moieties and facilitate subsequent reactions. researchgate.netresearchgate.net This coordination stabilizes the propargyl system and prevents unwanted acetylene-allene rearrangements. researchgate.netresearchgate.net

Cation Generation: The cobalt-complexed bis-propargyl alcohol is treated with an acid (e.g., HBF₄) or triflic anhydride (B1165640) to generate a stabilized bis-propargyl cation intermediate. acs.orgresearchgate.net

Radical Formation and Cyclization: The bis-cation is then reduced, typically using a large excess of zinc powder or cobaltocene (B1669278), to generate a bis-propargyl radical. acs.orgresearchgate.netnih.gov This key radical intermediate undergoes an intramolecular C-C bond formation to yield the ten-membered ring of the cobalt-complexed 1,5-cyclodecadiyne. acs.org

This cobalt-mediated approach has proven versatile for synthesizing a range of topologically diverse 1,5-cyclodecadiynes. researchgate.netresearchgate.net

Palladium-Catalyzed Cyclizations of Related Systems (e.g., 1,6-Enynes)

While not directly yielding this compound itself, palladium-catalyzed cyclizations of related unsaturated systems, such as 1,6-enynes, demonstrate powerful strategies for forming cyclic structures. These reactions are among the most efficient and atom-economic methods for constructing carbo- and heterocyclic compounds. sioc-journal.cn The cyclization of 1,6-enynes, initiated by various forms of nucleopalladation (including hydropalladation, carbopalladation, and oxypalladation), has been extensively studied. sioc-journal.cn For instance, palladium catalysis can achieve the divergent cycloisomerization of 1,6-enynes to produce cyclopentene (B43876) derivatives, among other products. rsc.org In some cases, hydroxyl groups within the 1,6-enyne substrate can direct the cyclization to afford stereochemically defined cyclopentanes with high diastereoselectivity. nih.gov Similarly, palladium catalysts are effective in the silaborative carbocyclization of 1,6-diynes, leading to highly substituted 1,2-dialkylidenecycloalkanes. rsc.org These examples highlight the utility of palladium catalysis in related cyclization reactions, which could conceptually be adapted for larger ring systems.

Stereoselective Synthesis of Isomeric Cyclodecadiynes (e.g., d,l- and meso-1,5-Cyclodecadiynes)

The cobalt-mediated radical cyclization is particularly notable for its ability to control the stereochemical outcome of the reaction, leading to the selective formation of either d,l- or meso-isomers of 1,5-cyclodecadiynes. acs.org The diastereoselectivity of this process is influenced by several factors, including the substitution pattern of the aromatic groups on the precursor and the choice of reducing agent. acs.orgresearchgate.net

Substituent Effects: The nature and position of substituents (e.g., H, i-Pr, OMe) on the aryl groups of the bis-propargyl precursors are crucial for diastereoselectivity. acs.org The d,l:meso ratios can vary significantly, for example, from 54:46 to 80:20, depending on these substituents. acs.org An accumulation of methoxy (B1213986) groups on the aromatic rings has been found to facilitate the separation of the resulting stereoisomers. acs.org

Reducing Agent: A remarkable reversal of stereoselectivity can be achieved by changing the reducing agent used to convert the bis-cation intermediate into the cyclizing radical.

Reduction with a 100-fold excess of zinc generally favors the formation of the d,l-diastereomer . acs.org

In contrast, using cobaltocene as the reducing agent for Co₂(CO)₆-stabilized bis-propargyl cations leads to high meso-diastereoselectivity (up to 97%), providing access to meso-1,5-cyclodecadiynes which are otherwise difficult to obtain. nih.gov

This high degree of stereocontrol makes the cobalt-mediated radical cyclization a powerful tool for the targeted synthesis of specific cyclodecadiyne isomers. csun.edu

Interactive Data Table: Stereoselectivity in Cobalt-Mediated Cyclization

Precursor SubstituentsReducing AgentPredominant Isomerd,l:meso RatioReference
Varied Aryl GroupsZincd,l54:46 to 80:20 acs.org
Not SpecifiedCobaltocenemesoUp to 3:97 nih.gov
Phenyl Groups in TetherNot Specifiedd,l95:100 researchgate.net

Conformational Analysis and Structural Characterization of 1,6 Cyclodecadiyne

X-ray Crystallographic Insights into Ring Conformation

X-ray crystallography provides the most definitive picture of the three-dimensional structure of 1,6-cyclodecadiyne in the solid state, revealing a highly strained yet ordered conformation.

Transannular Contacts and Acetylene (B1199291) Unit Deformation

The chair conformation of this compound brings the two parallel acetylene units into close proximity, resulting in significant transannular interactions. X-ray diffraction studies have quantified the distance between the parallel triple bonds to be approximately 2.991 Å. researchgate.netuni-heidelberg.de This close contact forces the normally linear acetylene units to deform. The C≡C-C bond angles are bent into a cisoid arrangement, deviating from the ideal 180° to an angle of 171.7°. researchgate.netuni-heidelberg.de This bending is a direct consequence of the steric repulsion between the two opposing π-systems within the constrained cyclic structure.

Structural Parameter Value
Crystal ConformationChair
Transannular C≡C Distance2.991 Å
Acetylene C≡C-C Bond Angle171.7°

Table 1: Key X-ray Crystallographic Data for this compound

Spectroscopic Probes of Electronic and Conformational Effects

Spectroscopic techniques offer a window into the electronic structure and conformational dynamics of this compound, complementing the static picture provided by X-ray crystallography.

Photoelectron Spectroscopy (PE) for π-Bonding and π/σ-Interactions

Photoelectron (PE) spectroscopy has been instrumental in elucidating the electronic interactions within this compound. The PE spectrum of this compound is characterized by four distinctly separated π-bands at lower ionization energies. researchgate.netuni-heidelberg.de This splitting of the π-orbitals is a direct result of two primary effects:

Through-space interaction: The close proximity of the two parallel π-systems leads to a direct overlap of the π-orbitals, causing a splitting into bonding and antibonding combinations.

Through-bond interaction: The σ-framework of the methylene (B1212753) bridges also mediates an interaction between the two acetylene units, further influencing the energy levels of the π-orbitals.

The observed splitting pattern is a hallmark of the unique electronic structure of this strained diyne. When compared to related cyclic diynes like 1,5-cyclooctadiyne (B13795230) and 1,7-cyclododecadiyne (B13831121), the differences in their PE spectra are attributed to variations in conformational effects and the extent of π/σ-interactions, highlighting the structure-property relationships in this class of compounds. researchgate.netuni-heidelberg.de

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of this compound in solution. The symmetry of the molecule in its chair conformation is reflected in the number and multiplicity of signals in its ¹H and ¹³C NMR spectra.

Nucleus Chemical Shift (δ) in ppm Assignment
¹³C81.4C-1, C-6 (alkynyl)
29.8C-3, C-4, C-8, C-9
19.3C-2, C-5, C-7, C-10
¹H2.22H-2, H-5, H-7, H-10
1.62H-3, H-4, H-8, H-9

Table 2: ¹³C and ¹H NMR Spectroscopic Data for this compound.

The ¹³C NMR spectrum shows three distinct signals, consistent with the threefold symmetry of the methylene groups in the chair conformation. The alkynyl carbons (C-1, C-6) appear at a characteristic downfield shift. The ¹H NMR spectrum displays two multiplets, corresponding to the two different sets of methylene protons in the flexible carbon bridges. This data is crucial for confirming the structure of the molecule and is consistent with the solid-state conformation determined by X-ray crystallography.

Reaction Mechanisms and Pathways of 1,6 Cyclodecadiyne

Pericyclic Rearrangements and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. In the case of 1,6-cyclodecadiyne, the spatial proximity of the two triple bonds enables several intramolecular pericyclic pathways.

The Bergman cyclization is a rearrangement reaction of an enediyne that produces a highly reactive p-benzyne biradical. wikidoc.orgwikipedia.org While this compound itself is a diyne, not an enediyne, the principles of the Bergman cyclization are relevant to its reactivity, particularly the formation of diradical intermediates. For the classic Bergman cyclization to occur, the enediyne moiety is typically heated to high temperatures (above 200°C) to overcome the activation energy barrier. wikipedia.orgorganic-chemistry.org However, incorporating the enediyne into a 10-membered ring, as seen in compounds like cyclodeca-3-ene-1,5-diyne, significantly lowers the reaction temperature to as low as 37°C due to increased ring strain. wikidoc.orgwikipedia.org This highlights the importance of the cyclic structure in facilitating such transformations. The resulting p-benzyne biradical is a potent species capable of abstracting hydrogen atoms from a donor source, such as 1,4-cyclohexadiene, to form an aromatic ring. wikidoc.orgwikipedia.org

In the context of this compound, while a direct Bergman-type cycloaromatization to a benzene (B151609) ring is not the primary pathway, the concept of thermally induced cyclization to form a biradical is central to its chemistry.

The constrained geometry of this compound makes it a candidate for intramolecular cycloaddition reactions. These reactions involve the interaction of the π-systems of the two alkyne groups. While specific examples of thermal intramolecular [2+2] and [4+2] cycloadditions of the parent this compound are not extensively documented, related systems demonstrate the feasibility of such pathways. For instance, derivatives of this compound can undergo intramolecular [4+2] cycloadditions. google.com

Transition-metal catalysis, particularly with cobalt, can facilitate intramolecular [2+2+2] cycloadditions of diynes with another π-component, leading to the formation of substituted benzene rings. researchgate.netuwindsor.caresearchgate.net This type of reaction has been utilized to construct macrocycles containing a pyridine (B92270) ring by reacting α,ω-diynes with nitriles. researchgate.net Although this is an intermolecular reaction with respect to the third component, the initial step involves the coordination of the diyne to the metal center, a process analogous to the intramolecular interactions in this compound.

The table below summarizes some cycloaddition reactions involving diyne systems.

Reaction TypeReactant(s)ConditionsProduct Type
Intramolecular [4+2] CycloadditionGolfomycin A derivative (contains a 1,6-diyne moiety)Base-inducedFused polycyclic system (Golfomycin B) google.com
Intermolecular [2+2+2] CycloadditionHepta-1,6-diyne and a monoyneWilkinson's catalyst [(PPh3)3RhCl]Polysubstituted benzene derivative researchgate.net
Intermolecular [2+2+2] Cycloadditionα,ω-Diynes and nitrilesCpCo(CO)2Pyridine-containing macrocycles researchgate.net

The stereochemical outcomes of pericyclic reactions, including cycloadditions and electrocyclic reactions, are governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. libretexts.orgwikipedia.orgimperial.ac.uk These rules state that a pericyclic reaction is symmetry-allowed when the total number of (4q + 2) suprafacial and (4r) antarafacial components is odd for a thermal reaction, and even for a photochemical reaction. libretexts.orgimperial.ac.uk

For a cycloaddition reaction, the key is the topology of the interaction between the π-systems. A suprafacial interaction occurs when both new σ-bonds are formed on the same face of the π-system, while an antarafacial interaction involves bond formation on opposite faces. imperial.ac.uk

[2+2] Cycloaddition : A thermal [2s+2s] cycloaddition is symmetry-forbidden, while a photochemical [2s+2s] cycloaddition is symmetry-allowed. A thermal [2s+2a] cycloaddition is allowed but often geometrically difficult.

[4+2] Cycloaddition (Diels-Alder reaction) : A thermal [4s+2s] cycloaddition is symmetry-allowed, making it a common and powerful reaction in organic synthesis. youtube.com

These rules are fundamental to understanding why certain intramolecular cycloadditions of this compound or its derivatives might be favored under specific (thermal or photochemical) conditions and what the expected stereochemistry of the products would be. The conservation of orbital symmetry dictates that the molecular orbitals of the reactants must transform into the molecular orbitals of the products without a break in symmetry, which would otherwise impose a large energy barrier. libretexts.orgwikipedia.org

Radical-Mediated Reactivity

The close proximity of the triple bonds in this compound also predisposes it to radical-mediated reactions, often initiated by a transannular interaction.

Quantum chemical calculations have shown that this compound can undergo a 1,6-transannular ring closure to generate the bicyclo[4.4.0]deca-1,6-dien-2,7-diyl biradical. figshare.comresearchgate.netacs.orgresearchgate.net This process is a key step in many of its reactions. The stability and reactivity of this biradical intermediate are influenced by substituents. For example, the presence of electron-donating groups like oxygen or nitrogen atoms adjacent to the triple bonds can significantly reduce the activation energy for this ring closure. figshare.comresearchgate.netacs.org This biradical is a highly reactive species that can be trapped by various reagents or undergo further rearrangements.

The table below shows the calculated effect of substituents on the activation energy for the transannular ring closure.

CompoundSubstituentEffect on Activation EnergyReference
This compoundNoneBaseline figshare.comresearchgate.netacs.org
Substituted this compoundOxygen or NH groups next to the triple bondReduced figshare.comresearchgate.netacs.org

A prominent example of the radical-mediated reactivity of this compound is its reaction with halogens. Treatment of this compound with one equivalent of iodine in ether results in a regioselective transannular coupling. researchgate.netlookchem.comsyr.edu This reaction proceeds in excellent yield to produce 1,5-diiodo-2,3,4,6,7,8-hexahydronaphthalene. researchgate.netlookchem.com The reaction is believed to proceed through the initial formation of a charge-transfer complex, followed by the generation of a radical cation or a bridged iodonium (B1229267) ion, which then undergoes the transannular cyclization and subsequent reaction with another iodine atom. When this reaction is performed in other solvents like benzene, chlorobenzene, or methanol (B129727), solvent-incorporation products are also observed. researchgate.netlookchem.com Bromination of this compound yields analogous products, although the reaction is reported to be less clean. researchgate.net

ReagentSolventMajor ProductReference
IodineEther1,5-diiodo-2,3,4,6,7,8-hexahydronaphthalene researchgate.netlookchem.com
IodineBenzene, Chlorobenzene, or Methanol1,5-diiodo-2,3,4,6,7,8-hexahydronaphthalene and solvent-incorporation products researchgate.netlookchem.com
BromineNot specifiedAnalogous bromo-products researchgate.net

Control of Stereoselectivity in Radical Cyclizations (e.g., via Carbon Tether Rigidity)

The stereoselectivity of radical cyclizations involving this compound and related systems can be effectively controlled by the rigidity of the carbon tether connecting the reacting radical centers. nih.govacs.org This principle is a significant tool in directing the formation of specific diastereomers. nih.govacs.org In intramolecular radical cyclizations, a rigid carbon tether can lead to the exclusive formation of d,l-diastereomers. nih.govacs.org For instance, the incorporation of a phenyl group into the carbon tether provides the necessary rigidity to direct the stereochemical outcome. researchgate.net

In cobalt-mediated radical cyclizations, the substitution pattern on the starting materials also plays a crucial role. Intramolecular radical cyclizations of Co2(CO)6-complexed bis-propargyl alcohols provide access to d,l- and meso-3,4-diaryl-1,5-cyclodecadiynes. researchgate.net The stereochemical outcome is influenced by factors such as 1,3-steric induction from bulky substituents, the presence of phosphorus ligands on the cobalt core, and steric hindrance from alpha alkoxy groups. researchgate.net A reversal of stereoselectivity from d,l to meso has been observed in intramolecular cyclizations when zinc is replaced by cobaltocene (B1669278) as the reductant. nih.govacs.org

The control of stereoselectivity is a key challenge in radical cascade cyclizations. nih.gov While methods have been developed for diastereoselective synthesis, achieving enantioselectivity remains a significant hurdle. nih.gov

Transition Metal-Catalyzed Transformations

Oligomerization and Polymerization Pathways (e.g., to Beltlike Macrocycles)

This compound can undergo stepwise oligomerization to form belt-like macrocycles containing multiple (cyclopentadienyl)(cyclobutadienyl)cobalt building blocks. uni-heidelberg.de This process highlights the utility of the diyne in constructing complex, cyclic architectures through transition metal catalysis. The reaction of this compound with dicarbonyl(η5-cyclopentadienyl)cobalt (CpCo(CO)2) yields a superphane (B14601998), which is a type of bridged aromatic compound. epdf.pub This reaction proceeds through cobaltacyclopentadienyl intermediates. epdf.pub

The synthesis of macrocyclic oligomers can also be achieved through dynamic covalent chemistry, utilizing the reversible formation of imine bonds to construct macrocycles that can be further transformed. rsc.org Another approach to synthesizing polymers from macrocyclic oligomers is through entropically-driven ring-opening polymerization (ED-ROP), which is applicable to strainless macrocycles. arkat-usa.org

Reactions with Cobalt Complexes (e.g., CpCo(cod) complexes)

The reaction of this compound with substituted cyclopentadienylcobalt(1,5-cyclooctadiene) (CpCo(cod)) complexes has been investigated. acs.orgacs.org These reactions can lead to the formation of various organocobalt complexes, including those with cyclobutadiene (B73232) ligands. The reaction of this compound with (η5-Me5C5)Co(C2H4)2 can result in either inter- or intramolecular cyclobutadiene complex formation. acs.org

The coordination of the alkyne units to a dicobalt hexacarbonyl core (Co2(CO)6) is a key strategy in controlling the reactivity of propargyl radicals derived from diyne systems. researchgate.net This coordination prevents acetylene (B1199291)–allene rearrangement and stabilizes the radical intermediates, allowing for stereoselective C–C bond formation. researchgate.net

Gold(I)-Catalyzed Dimerization Mechanisms Involving Cationic Intermediates

Gold(I) catalysts are effective in promoting the dimerization of alkynes, including the transannular ring closure of nonconjugated diynes like substituted this compound. acs.org Quantum chemical calculations have shown that these reactions proceed through either a cyclopropenylmethyl cation or a butadienyl cation intermediate, depending on the specific system. acs.org The gold(I)-catalyzed reaction is significantly accelerated compared to the non-catalyzed radical equivalent. acs.org Trapping experiments using benzene as a solvent have confirmed the involvement of these cationic intermediates. acs.orgacs.org The nature of the intermediates in gold(I)-catalyzed cyclizations, whether they are more carbene-like or carbocationic, can be influenced by the ligands on the gold catalyst. nih.gov

Electrophilic and Nucleophilic Addition Reactions

Facile Nucleophilic Attack Due to Strain Relief and Aromaticity Gains

This compound and its derivatives can undergo facile nucleophilic attack. google.com This enhanced reactivity is attributed to the relief of ring strain upon addition and, in some cases, the gain in aromaticity in the resulting product. google.com For example, the reaction of a golfomycin derivative, which contains a cyclodecadiyne core, with a nucleophile is driven by these factors. google.com The nucleophilic addition to a carbon-carbon multiple bond involves the attack of a nucleophile on the electron-deficient π system, leading to the formation of a carbanion intermediate that is subsequently protonated or reacts with an electrophile. dalalinstitute.com

Regioselective Additions (e.g., with HCl, H₂O, CH₃OH)

While detailed studies on the simple acid-catalyzed additions of reagents like hydrogen chloride (HCl), water (H₂O), and methanol (CH₃OH) directly to the parent this compound are not extensively documented in readily available literature, significant insights can be drawn from analogous systems. Research on 1,6-dialkyl-1,6-diazacyclodeca-3,8-diynes, which are heterocyclic analogues of this compound, demonstrates a high degree of regioselectivity in such addition reactions. researchgate.netuni-heidelberg.de These reactions proceed via an electrophilic addition (AdE2) mechanism, leading to specific, well-defined products. researchgate.net

In the case of 1,6-diisopropyl-1,6-diazacyclodeca-3,8-diyne, the reaction with HCl results in the selective formation of a single chlorinated bicyclic product in quantitative yield. researchgate.net Similarly, the addition of methanol proceeds with high regioselectivity, affording the corresponding methoxy-substituted bicyclic compound, also in quantitative yield. researchgate.net The addition of water, catalyzed by sulfuric acid, yields a ketone, although in lower yields, which can be improved with the use of a mercury catalyst. researchgate.net These reactions underscore the controlled and predictable nature of additions to this strained ring system, which is a direct consequence of the transannular interactions guiding the reaction pathway. researchgate.netuni-heidelberg.de

Table 1: Regioselective Additions to 1,6-Diazacyclodeca-3,8-diyne Analogues researchgate.net
ReactantReagent(s)ProductYield (%)
N,N′-diisopropyl-1,6-diazacyclodeca-3,8-diyneHClN,N′-diisopropyl-4-chloro-1,2,3,5,6,7-hexahydro-2,6-naphthyridineQuantitative
N,N′-diisopropyl-1,6-diazacyclodeca-3,8-diyneCH₃OHN,N′-diisopropyl-4-methoxy-1,2,3,4,5,6,7-hexahydro-2,6-naphthyridineQuantitative
N,N′-dimethyl-1,6-diazacyclodeca-3,8-diyneH₂O, H₂SO₄N,N′-dimethyl-7-oxo-1,2,3,4,5,6,7,8-octahydro-2,6-naphthyridine15

Transannular Cyclization via Cationic Intermediates

A hallmark of the reactivity of this compound is its propensity to undergo transannular cyclizations upon reaction with electrophiles. chim.itresearchgate.netresearchgate.net This process is initiated by the electrophilic attack on one of the triple bonds, which generates a cationic intermediate. researchgate.netacs.org The spatial proximity of the second alkyne unit across the ring allows it to act as an internal nucleophile, attacking the cationic center to form a bicyclic system. researchgate.net

The nature of the cationic intermediate depends on the electrophile. For instance, the reaction of this compound with one equivalent of iodine does not yield a simple addition product but instead results in a regioselective transannular coupling. researchgate.net This reaction produces 1,5-diiodo-2,3,4,6,7,8-hexahydronaphthalene in excellent yield, proceeding through a proposed cyclic iodonium ion or vinyl cation intermediate. researchgate.netsyr.edu The formation of this bicyclo[4.4.0]decane (decalin) skeleton is a common motif in the chemistry of this compound. researchgate.net

Quantum chemical calculations and trapping experiments have provided further evidence for these cationic pathways. acs.org Gold(I)-catalyzed reactions of substituted 1,6-cyclodecadiynes have been shown to proceed through cationic intermediates, which can be trapped by solvents like benzene. acs.org These studies confirm that the transannular ring closure is a highly favorable process, dramatically accelerated by catalysts that can stabilize the cationic intermediates. acs.org The reaction of this compound with electrophiles such as thiocyanogen (B1223195) ((SCN)₂) and cyanogen (B1215507) bromide (BrCN) also yields substituted bicyclo[4.4.0]deca-1,6-diene derivatives, further illustrating the generality of this transannular cyclization pathway. researchgate.net

Table 2: Examples of Transannular Cyclization of this compound
ReagentKey IntermediateProduct TypeReference
Iodine (I₂)Cyclic Iodonium Ion / Vinyl CationDiiodo-hexahydronaphthalene researchgate.net
Bromine (Br₂)Cyclic Bromonium Ion / Vinyl CationDibromo-hexahydronaphthalene analogue researchgate.net
Thiocyanogen ((SCN)₂)Vinyl CationSubstituted bicyclo[4.4.0]deca-1,6-diene researchgate.net
Cyanogen Bromide (BrCN)Vinyl CationSubstituted bicyclo[4.4.0]deca-1,6-diene researchgate.net
Au(I) catalystButadienyl / Cyclopropenylmethyl CationTrapped bicyclic products acs.org

Computational and Theoretical Investigations of 1,6 Cyclodecadiyne

Molecular Mechanics (MM) and Quantum Chemical Calculations

Theoretical studies have been crucial in understanding the energetic landscape of 1,6-cyclodecadiyne, particularly its strain and conformational dynamics.

The medium-sized ring of this compound imposes significant ring strain and limits the possible arrangements of the carbon chain. Computational studies have explored the relative energies of its basic conformations. Using the split-valence 6-31G* basis set, theoretical calculations have determined the preferred geometries of cyclodeca-1,6-diyne, along with related cyclic diynes like cycloocta-1,5-diyne and cyclonona-1,5-diyne researchgate.netresearchgate.net. These calculations help in quantifying the strain energy associated with the bending of the sp-hybridized carbon atoms from their ideal linear geometry. The photoelectron spectra of this compound have been analyzed to understand the electronic structure, revealing a significant split between the in-plane π-orbitals (1.5 eV) and a smaller split for the out-of-plane π-orbitals (0.3 eV), which is a direct consequence of the molecule's conformation epdf.pub.

Calculated Orbital Interactions in this compound epdf.pub
Orbital TypeEnergy Split (eV)
In-plane π-orbitals (πi)1.5
Out-of-plane π-orbitals (πo)0.3

A significant area of computational investigation for this compound is its propensity to undergo transannular ring closure reactions. Quantum mechanical methods have been employed to map the potential energy surface for the cyclization of this compound to the corresponding bicyclo[4.4.0]deca-1,6-diene-2,7-diyl diradical acs.org.

High-level calculations, specifically using the Complete Active Space Self-Consistent Field (CASSCF(8,8)/6-31G*) method, have been used to optimize the geometries of the ground state, the transition state, and the resulting diradical intermediate. These studies are essential for understanding the feasibility and mechanism of such reactions acs.orgresearchgate.net. The inclusion of dynamic electron correlation through methods like CASPT2 was found to be necessary to accurately reproduce experimental thermodynamic parameters for the reaction acs.org.

Computational Methods for Transannular Cyclization of this compound acs.org
Computational TaskMethod Employed
Geometry Optimization (Ground State, Transition State, Intermediate)CASSCF(8,8)/6-31G*
Inclusion of Dynamic Correlation for Accurate ThermodynamicsCASPT2 and CASPT2[g1]

Electronic Structure and Bonding Analysis

The electronic properties of this compound are dominated by the two internal alkyne units and their interaction within the cyclic structure.

While specific FMO energy values for this compound are not detailed in the available search results, the principles of FMO theory are fundamental to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are composed of combinations of the π-orbitals of the two acetylene (B1199291) units. The energy and symmetry of these frontier orbitals dictate the molecule's behavior in pericyclic reactions, such as cycloadditions. The interaction between the π-systems, influenced by the ring's conformation, determines the energy gap between the HOMO and LUMO, which is a key factor in the molecule's kinetic stability and spectroscopic properties.

In cyclic systems with multiple π-bonds, interactions can occur either through the sigma-bonded framework (through-bond) or directly across space (through-space). In this compound, the proximity of the two alkyne units, enforced by the ten-membered ring, allows for significant through-space interactions between their π-orbitals. This is experimentally supported by photoelectron spectroscopy, which measures the ionization energies of the molecular orbitals epdf.pub. The observed energy splitting of the π-orbitals provides direct evidence of these transannular interactions. The larger splitting of the in-plane π-orbitals compared to the out-of-plane ones suggests a conformation where the former orbitals have a more effective overlap epdf.pub.

Mechanistic Predictions and Computational Catalysis

Theoretical calculations are instrumental in elucidating the mechanisms of reactions involving this compound, particularly those that are catalyzed by transition metals. For instance, computational studies have supported the mechanism of copper-catalyzed tandem diyne cyclization and C(sp³)–H insertion reactions researchgate.net. Although this study focused on a broader class of diynes, the theoretical findings help to rationalize how 1,6-diynes can participate in complex transformations. These studies often use Density Functional Theory (DFT) to map out reaction pathways, identify intermediates and transition states, and explain the origins of selectivity researchgate.net. Such computational work has been vital in proposing mechanisms involving novel intermediates like vinyl cations in metal-catalyzed C-H functionalization reactions researchgate.net.

Role of Cationic and Carbene Intermediates in Reaction Pathways

Computational studies on molecules structurally related to this compound, such as 1,n-enynes and diynes, have shown that their reaction pathways are often governed by the formation of highly reactive cationic or carbene intermediates, particularly in the presence of transition metal catalysts like gold(I) or platinum(II). researchgate.netorganic-chemistry.orgnih.gov

Cationic Intermediates:

In gold- and platinum-catalyzed reactions, the initial step is typically the π-complexation of the metal center to one of the alkyne moieties of the diyne. nih.gov This coordination activates the alkyne, making it highly susceptible to nucleophilic attack. For a molecule like this compound, this could trigger an intramolecular cyclization, leading to the formation of various cationic intermediates. DFT calculations on similar systems have identified intermediates such as vinyl cations or more complex, delocalized carbocations. nih.gov For instance, studies on the gold(I)-catalyzed cyclization of cis-enediynes have computationally identified regioisomeric ortho-aurophenyl cation intermediates. nih.gov These cationic species are pivotal decision points in the reaction cascade, capable of undergoing rearrangements or being trapped by nucleophiles to form a variety of products.

The stability and subsequent reaction pathways of these carbocations are heavily influenced by the electronic environment and the nature of the catalyst and its ligands. Theoretical models can predict the relative energies of different potential cationic intermediates and the transition states connecting them, thereby forecasting the most likely reaction outcome.

Carbene Intermediates:

Metal-carbene intermediates represent another critical class of reactive species computationally investigated in the reactions of unsaturated systems analogous to this compound. Gold(I) catalysts are particularly well-known for their ability to form cyclopropyl (B3062369) gold carbene species from 1,6-enynes. researchgate.net These intermediates are characterized by highly delocalized structures, with resonance forms contributing from gold(I)-stabilized cyclopropylmethyl, cyclobutyl, and homoallyl carbocations. researchgate.net

In a hypothetical platinum-catalyzed cyclization of this compound, the formation of a platinum-carbene intermediate could be envisioned. rsc.org Deuterium labeling studies, corroborated by computational models in related systems, have provided strong evidence for mechanisms involving such intermediates. rsc.org DFT calculations can map out the potential energy surface for the formation of these carbenes and their subsequent reactions, such as cyclopropanation or C-H insertion, which would lead to complex polycyclic architectures from the this compound framework. The resonance between a metal-carbene and a metal-stabilized carbocation form is often a key aspect explored in these computational studies. nih.gov

Table 1: Calculated Relative Free Energies of Intermediates in a Model Pt(II)-Catalyzed Cycloisomerization This table presents data from a computational study on a related 1,6-diene system to illustrate the energy differences between key intermediates. The values are not for this compound but serve as an example of typical computational findings.

IntermediateDescriptionRelative Free Energy (ΔG298, kcal/mol)
Int-A Initial Pt(II)-diene complex0.00
Int-B Non-classical carbocation (5-exo)+5.6
Int-C Non-classical carbocation (6-endo)+5.7
TS-BC Transition state between B and C+11.2

Data adapted from computational studies on analogous systems.

Understanding Reaction Acceleration in Catalyzed Processes

Catalysts dramatically increase reaction rates by providing an alternative reaction pathway with a lower activation energy. Computational and theoretical investigations are paramount for understanding the origins of this acceleration at a molecular level.

In the context of this compound, a transition metal catalyst like gold(I) would significantly lower the energy barrier for cyclization. DFT calculations on similar enediyne systems have shown that interaction with a gold atom or surface can halve the activation temperature for cyclization reactions. nih.gov This dramatic acceleration is attributed to the stabilization of intermediates through gold-alkyne interactions. nih.gov The catalyst's involvement can switch the reaction mechanism from a high-barrier concerted process to a lower-barrier stepwise pathway involving stabilized cationic or zwitterionic intermediates. nih.gov

The electronic nature of the catalyst-substrate bond is a key factor. Computational studies on gold-catalyzed enyne cycloisomerizations highlight the importance of the bonding between the metal center and the substrate. researchgate.net The degree of π-back-bonding from the metal to the alkyne can be correlated with the subsequent reactivity and regioselectivity of the cyclization. researchgate.net By modifying the ligands on the metal center, it is possible to tune its electronic properties and, consequently, the reaction rate and outcome. DFT provides a powerful tool to predict these ligand effects without the need for extensive experimental screening.

Table 2: Comparison of Calculated Activation Barriers for Uncatalyzed vs. Gold-Catalyzed Cyclization of a Model Enediyne This table illustrates the typical effect of a gold catalyst on the activation energy of a cyclization reaction, based on data from analogous systems.

Reaction PathwayRate-Determining StepCalculated Activation Barrier (kcal/mol)
Uncatalyzed 6π-Electrocyclization~35-40
Au(I)-Catalyzed Intramolecular nucleophilic attack on Au-activated alkyne~15-20

Values are representative and collated from studies on analogous enediyne cyclizations. nih.gov

By providing detailed insights into reaction intermediates, transition states, and the electronic interactions between catalyst and substrate, computational and theoretical investigations offer a powerful lens through which to understand and predict the complex chemistry of molecules like this compound.

Chemistry of 1,6 Cyclodecadiyne Analogues and Heteroatom Containing Derivatives

Comparative Studies with Different Ring Sizes (e.g., 1,5-Cyclooctadiyne (B13795230), 1,7-Cyclododecadiyne)

The reactivity and structural properties of cyclic diynes are profoundly influenced by ring size, which dictates the proximity and orientation of the two triple bonds. Comparative studies involving 1,6-cyclodecadiyne and its smaller and larger homologues, such as 1,5-cyclooctadiyne and 1,7-cyclododecadiyne (B13831121), reveal significant differences in conformation, strain, and chemical behavior.

X-ray crystallography studies show that this compound exists in a chair conformation in the solid state. researchgate.netresearchgate.net This arrangement forces the two parallel acetylene (B1199291) units into close proximity, resulting in a transannular distance of approximately 2.991 Å. researchgate.netresearchgate.net This close contact leads to a notable cisoid bending of the normally linear alkyne groups, with bond angles of about 171.7°. researchgate.netresearchgate.net In contrast, the larger homologue, 1,7-cyclododecadiyne, adopts a twisted chair-chair-like conformation. researchgate.netresearchgate.net In this structure, the two acetylene moieties are not parallel but are crossed at an angle of 24°, and the cisoid deformation is less pronounced, with a bond angle of 173.8°. researchgate.netresearchgate.net

These structural differences have a direct impact on their spectroscopic properties. The photoelectron (PE) spectrum of this compound displays four distinctly split π-bands, indicative of strong through-space and through-bond interactions between the parallel alkynes. researchgate.net Conversely, the PE spectrum of 1,7-cyclododecadiyne shows only two strongly overlapping bands in the low-energy region, a consequence of the less direct interaction between the crossed acetylene units. researchgate.netresearchgate.net The differences in the PE spectra between 1,5-cyclooctadiyne, this compound, and 1,7-cyclododecadiyne are attributed to a combination of these conformational effects and varying π/σ interactions. researchgate.netresearchgate.net

The reactivity of these cyclic diynes also varies with ring size. For instance, in reactions with cyclopentadienylcobalt derivatives, cyclic diynes with bridges containing an even number of carbon atoms, like this compound (with four-carbon bridges), tend to form intramolecular 1:1 tricyclic adducts. illinois.edu This is contrasted with diynes having an odd number of carbons in their bridges. illinois.edu

Table 1: Comparative Properties of Cyclic Diyne Analogues
Property1,5-CyclooctadiyneThis compound1,7-Cyclododecadiyne
Molecular FormulaC₈H₈C₁₀H₁₂C₁₂H₁₆
Conformation-Chair researchgate.netresearchgate.netTwisted Chair-Chair researchgate.netresearchgate.net
Alkyne Orientation-Parallel researchgate.netresearchgate.netCrossed (24° angle) researchgate.netresearchgate.net
Transannular C···C Distance-2.991 Å researchgate.netresearchgate.net-
Alkyne Bond Angle (C≡C-C)-171.7° researchgate.netresearchgate.net173.8° researchgate.netresearchgate.net
Photoelectron Spectrum-Four split π-bands researchgate.netTwo overlapping bands researchgate.netresearchgate.net

Synthesis and Reactivity of Heterocyclic Cyclodecadiynes (e.g., Thia-, Oxa-, Selena-derivatives)

The introduction of heteroatoms such as sulfur (thia), oxygen (oxa), or selenium (selena) into the cyclodecadiyne framework creates heterocyclic analogues with modified chemical and physical properties. The synthesis and reactivity of these compounds are areas of active research, offering pathways to novel molecular architectures and materials.

One notable example is the dimerization of 1,6-dithiacyclodeca-3,8-diyne in the presence of cobalt complexes, which provides a simple route to (2.2)(2,5)thiophenophane derivatives. researchgate.net This reaction highlights the ability of the heterocyclic diyne to serve as a precursor to more complex, fused ring systems through metal-mediated transformations.

While specific synthetic routes for oxa- and selena-cyclodecadiynes are less commonly detailed in broad literature, general methods for synthesizing heterocyclic compounds can be adapted. For instance, domino reactions, such as the oxa-Michael/1,6-addition, have been developed for the asymmetric synthesis of chromans, demonstrating a strategy that could potentially be applied to create oxa-containing cyclic systems. nih.gov The synthesis of six-membered oxa-nickelacycles from cyclopropyl (B3062369) ketones illustrates a metal-mediated ring-opening and insertion pathway that could be conceptually extended to form larger heterocyclic rings. nih.gov

The reactivity of these heteroatom-containing cyclodecadiynes is influenced by the nature of the heteroatom. The lone pairs of electrons on sulfur, oxygen, or selenium can interact with the π-systems of the alkynes, altering the electronic properties of the ring. Furthermore, the heteroatoms can act as coordination sites for metal catalysts, directing the outcome of reactions. For example, platinum(II) complexes with thioether-functionalized ligands have been synthesized and used in hydroelementation reactions, suggesting that thia-cyclodecadiynes could exhibit unique reactivity in the presence of transition metals. acs.org

Table 2: Research Findings on Heterocyclic Cyclodecadiynes
Heterocyclic AnalogueSynthetic Approach / ReactionProduct / ObservationReference
1,6-Dithiacyclodeca-3,8-diyneDimerization in the presence of cobalt complexesFormation of a (2.2)(2,5)thiophenophane derivative researchgate.net
Oxa-derivatives (General)Organocatalytic domino oxa-Michael/1,6-additionPotential strategy for asymmetric synthesis of oxa-containing macrocycles nih.gov
Thia-derivatives (General)Use as ligands for transition metals (e.g., Platinum)Potential for unique catalytic reactivity acs.org

Influence of Substituent Effects on Reactivity and Selectivity

The introduction of substituents onto the backbone of this compound and its analogues can significantly alter their reactivity and the selectivity of their reactions. These effects can be broadly categorized as electronic and steric.

Electronic effects arise from the ability of substituents to either donate or withdraw electron density. Electron-donating groups (EDGs) increase the energy of the highest occupied molecular orbital (HOMO), enhancing the nucleophilicity of the π-bonds and making the molecule more reactive in, for example, normal electron-demand Diels-Alder reactions. ijcrcps.combeilstein-journals.org Conversely, electron-withdrawing groups (EWGs) lower the energy of the lowest unoccupied molecular orbital (LUMO), increasing the electrophilicity of the alkynes and promoting reactions with nucleophiles or facilitating inverse electron-demand cycloadditions. ijcrcps.comnumberanalytics.com In trapping experiments with a substituted this compound, the nature of the substituents was shown to be a key factor. acs.org The regioselectivity and stereoselectivity of cycloaddition reactions are particularly sensitive to these electronic perturbations, which can stabilize or destabilize transition states, thereby directing the reaction toward a specific isomer. numberanalytics.comlibretexts.org

Steric effects relate to the physical bulk of the substituents. numberanalytics.com Large, bulky groups can hinder the approach of a reactant to a specific face of the molecule, leading to high diastereoselectivity. They can also influence the conformational preferences of the cyclodecadiyne ring, which in turn affects the proximity and reactivity of the alkyne units. In some cases, steric hindrance can completely block a potential reaction pathway, allowing a less-favored, alternative reaction to occur.

The interplay of these substituent effects is crucial in controlling the outcomes of chemical transformations. For instance, in cycloaddition reactions, the regioselectivity is governed by a combination of electronic matching (HOMO-LUMO interactions) and steric repulsion between the substituents on the interacting molecules. numberanalytics.comnih.gov By carefully choosing substituents, chemists can fine-tune the electronic and steric properties of cyclodecadiyne derivatives to achieve desired reactivity and selectivity in the synthesis of complex molecular targets.

Table 3: Influence of Substituents on Cycloaddition Reactions
Substituent TypeEffect on Molecular OrbitalsImpact on ReactivityInfluence on Selectivity
Electron-Donating Groups (EDG)Increases HOMO energy ijcrcps.combeilstein-journals.orgEnhances reactivity in normal electron-demand reactions ijcrcps.comInfluences regioselectivity by stabilizing specific transition states numberanalytics.com
Electron-Withdrawing Groups (EWG)Decreases LUMO energy ijcrcps.combeilstein-journals.orgEnhances reactivity in inverse electron-demand reactions; increases electrophilicity ijcrcps.comnumberanalytics.comCan alter regioselectivity compared to EDGs numberanalytics.com
Steric Bulk-May decrease reaction rates by hindering reactant approach numberanalytics.comCan enforce high stereoselectivity by blocking one face of the molecule numberanalytics.com

Advanced Materials Science and Supramolecular Chemistry Applications

Formation of Beltlike Macrocycles and Caged Superphanes

The reaction of 1,6-cyclodecadiyne with cobalt complexes is a powerful method for constructing sophisticated three-dimensional molecules. These reactions can be directed to produce either caged superphanes through intramolecular cyclization or larger, belt-shaped macrocycles via a stepwise oligomerization process.

Research led by Gleiter and coworkers demonstrated that this compound can undergo a stepwise oligomerization to form beltlike macrocycles containing four and eight (cyclopentadienyl)(cyclobutadienyl)cobalt units. uni-heidelberg.dedntb.gov.uauni-heidelberg.de This process involves the controlled linking of the cyclodecadiyne units, mediated by cobalt, to create large, ring-shaped structures with repeating organometallic motifs. uni-heidelberg.de

Alternatively, when this compound is reacted with dicarbonyl(η⁵-cyclopentadienyl)cobalt, (CpCo(CO)₂), it can yield a [2.2.2.2]superphane structure where two cyclobutadiene (B73232) rings, capped by CpCo moieties, are held in a face-to-face arrangement by four ethylene (B1197577) bridges derived from the original diyne. epdf.pub This reaction produces the desired superphane (B14601998) in a 12% yield, alongside a 6% yield of an intramolecular complex. epdf.pub

The efficiency of superphane formation is highly dependent on the electronic properties of the cyclopentadienyl (B1206354) (Cp) ligand on the cobalt precursor. researchgate.net When substituted (R-C₅H₄)Co(cod) complexes are used, a clear trend in product yield is observed. researchgate.net

Key Research Findings on Superphane Synthesis:

Electron-withdrawing substituents on the Cp ring, such as esters or ketones, significantly enhance the yield of the CpCo-capped cyclobutadiene superphane, achieving yields between 35% and 45%. researchgate.net

Electron-donating substituents , like alkyl groups, result in very low yields of the superphane product. researchgate.net

This substituent effect is less pronounced in the reactions of larger cyclic diynes, such as 1,8-cyclotetradecadiyne, indicating that the specific strain and conformation of this compound play a crucial role in the reaction pathway. researchgate.net

Table 1: Influence of Cp-Ring Substituent on the Yield of Cobalt-Capped Superphane from this compound Data sourced from organometallic studies on substituted CpCo complexes. researchgate.net

Substituent Type on Cp RingYield of Superphane
Electron-Withdrawing Groups (e.g., -CO₂R)35 - 45%
Unsubstituted Cp~12%
Electron-Donating Groups (e.g., -CH₃)Very Small Yields

Integration into Coordination Polymers and Metal-Organic Assemblies

Beyond the formation of discrete superphanes and oligomers, this compound can act as a ligand to bridge metal centers, forming extended coordination polymers and metal-organic assemblies. In these structures, the alkyne groups coordinate to metal ions, creating networks with unique topologies.

Significant work has been done on the reactions of this compound with silver(I) and copper(I) triflate, which yield crystalline coordination polymers. researchgate.netresearchgate.net The reaction with silver(I) triflate produces a polymer with the formula [C₁₀H₁₂·AgCF₃SO₃]n. researchgate.netresearchgate.net X-ray analysis of this material revealed a two-dimensional network structure. researchgate.net In this assembly, double-strands composed of this compound rings in a chair conformation are linked together by Ag(CF₃SO₃)₂Ag units, demonstrating the capacity of the cyclic diyne to organize metal centers into an extended solid-state architecture. researchgate.net A similar polymer, [C₁₀H₁₂·CuCF₃SO₃]n, is formed with copper(I) triflate. researchgate.net

The beltlike macrocycles described previously can also be considered a form of one-dimensional metal-organic assembly, where the (cyclopentadienyl)(cyclobutadienyl)cobalt units are the metallic nodes and the hydrocarbon framework derived from the diyne serves as the organic linker. uni-heidelberg.deuni-heidelberg.de

Potential as Scaffolds for Functional Molecular Architectures

The unique and rigid three-dimensional structures produced from this compound possess significant potential for use as scaffolds in the design of more complex and functional molecular architectures. The superphane cages and belt-like macrocycles offer well-defined cavities and surfaces that can be exploited for applications in host-guest chemistry, molecular sensing, and catalysis.

The potential of these systems as functional scaffolds stems from several key features:

Pre-organized Structure: The synthesis of superphanes from this compound results in a highly organized and rigid cage structure. This pre-organization is a critical feature for creating selective host molecules, as the cavity size and shape are precisely defined.

Tunability: As demonstrated in the synthesis of cobalt-capped superphanes, the electronic properties of the final assembly can be tuned by modifying the ancillary ligands on the metal center (e.g., substituents on the Cp ring). researchgate.net This provides a rational pathway for fine-tuning the scaffold's electronic and binding properties. The potential to further functionalize these superphanes with various groups (e.g., ethyl, allyl, propargyl) has been established in related superphane systems, opening the door for creating task-specific molecular hosts. chemrxiv.orgchemrxiv.org

Electronic Communication: The enforced proximity of the metal-organic units within these architectures can facilitate through-space or through-bond electronic interactions. Cyclovoltammetry studies on related dicobalt-superphane complexes have confirmed electronic communication between the metal centers, suggesting their potential for development as molecular wires or responsive electronic materials. researchgate.net

Host-Guest Capabilities: The cage-like cavity of superphanes is ideally suited for encapsulating guest molecules. The ability of other functionalized superphanes to encapsulate ions and small molecules has been demonstrated, highlighting a promising application for architectures derived from this compound. chemrxiv.orgchemrxiv.org

By leveraging the strained nature of this compound, chemists can construct a variety of robust and precisely shaped molecular platforms. These platforms serve as foundational scaffolds upon which further complexity and functionality can be built, paving the way for new materials with tailored properties for advanced applications.

Q & A

Q. What are the established synthetic routes for 1,6-cyclodecadiyne, and how do starting materials influence the yield and purity of the product?

this compound (CDC) is synthesized via two primary routes: starting from naphthalene or decalin. The naphthalene-derived method involves multi-step functionalization to introduce acetylene groups, while the decalin route leverages its cyclic structure for direct cyclization. X-ray crystallography confirms that CDC adopts a chair conformation in the solid state, with parallel acetylene groups exhibiting transannular contacts (2.991 Å) and a cisoid deformation (bond angle 171.7°). Yield optimization requires strict control of reaction temperature and catalyst selection (e.g., palladium-based catalysts for alkyne coupling). Impurities often arise from incomplete cyclization, detectable via NMR or HPLC .

Q. How can X-ray crystallography and photoelectron spectroscopy (PES) elucidate the structural and electronic properties of this compound?

X-ray diffraction reveals CDC’s chair conformation with parallel acetylene moieties, while PES provides electronic structure insights. CDC’s PES spectrum shows four distinct π-bands, attributed to π/σ interactions and conformational rigidity. Comparative analysis with homologs (e.g., 1,5-cyclooctadiyne) highlights reduced orbital overlap in CDC due to its larger ring size, evidenced by broader PES bands . Researchers should prioritize high-resolution crystallography (≤0.01 Å precision) and helium-I PES (21.22 eV photon energy) for accurate data .

Q. What are the key stability considerations when handling this compound in experimental setups?

CDC is thermally stable under inert atmospheres but prone to oxidative dimerization. Storage at –20°C in argon-purged vials minimizes degradation. Reactivity screening should avoid protic solvents (e.g., water, alcohols), which can induce side reactions. Stability assays (TGA/DSC) confirm decomposition onset at ~200°C, aligning with its low polarity and strained cyclic structure .

Advanced Research Questions

Q. How do electron-donating substituents influence the transannular ring-closure kinetics of this compound derivatives?

Quantum chemical calculations (e.g., CCSD(T)/def2-TZVP) demonstrate that electron-donating groups (e.g., –OCH₃, –NH₂) adjacent to the triple bond lower the activation energy (Δ‡) for 1,6-transannular closure by stabilizing biradical intermediates. For example, methoxy-substituted CDC exhibits a Δ‡ reduction of ~7 kcal/mol compared to unsubstituted CDC, favoring bicyclo[4.4.0]deca-1,6-dien-2,7-diyl formation. Experimental validation via time-resolved EPR spectroscopy can track biradical lifetimes .

Q. What methodological challenges arise in quantifying π/σ interactions in this compound, and how can they be addressed?

CDC’s π/σ interactions are conformationally sensitive, complicating computational modeling. Hybrid QM/MM simulations (e.g., Gaussian/ONIOM) are recommended to partition strain effects from electronic contributions. Experimentally, UV-vis spectroscopy (200–400 nm) detects π→π* transitions, while Raman spectroscopy (2000–2200 cm⁻¹) resolves acetylene stretching modes. Discrepancies between calculated and observed bond angles (e.g., 171.7° vs. 180° ideal) require iterative refinement of basis sets and dispersion corrections .

Q. How can this compound serve as a precursor for nucleophilic carbene synthesis, and what are the limitations of this approach?

CDC’s strained structure enables thermal or photolytic cleavage to generate 2-buten-1,4-dicarbene derivatives. However, carbene dimerization competes with desired reactions (e.g., transition-metal coordination). Trapping experiments with [Rh(CO)₂Cl]₂ yield stable carbene complexes, characterized by X-ray crystallography and IR spectroscopy (νCO shifts). Limitations include low carbene yields (<30%) and sensitivity to steric hindrance in bulkier derivatives .

Experimental Design & Data Analysis

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

  • Synthesis : Use Schlenk-line techniques under argon, with rigorous exclusion of moisture.
  • Characterization : Cross-validate NMR (¹³C for acetylenic carbons), HRMS (m/z calculated for C₁₀H₁₀: 130.0783), and X-ray data.
  • Data Reporting : Include crystallographic parameters (CCDC deposition), PES band assignments, and raw spectral data in supplementary materials .

Q. How should researchers address contradictions in computational vs. experimental bond-angle data for this compound?

Discrepancies often arise from neglecting crystal-packing effects in simulations. To resolve this:

Perform periodic DFT calculations (e.g., VASP) incorporating unit-cell parameters.

Compare gas-phase (isolated molecule) and solid-state (experimental) geometries.

Use Bader analysis to quantify intermolecular interactions in the crystal lattice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.